molecular formula C19H28N6O2 B5502104 2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5502104
M. Wt: 372.5 g/mol
InChI Key: COLAXCAANYPZSR-UHFFFAOYSA-N
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Description

The exploration and characterization of specific chemical compounds, such as "2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one," contribute significantly to fields like medicinal chemistry and materials science. These compounds often exhibit unique properties that can lead to important applications in various domains.

Synthesis Analysis

The synthesis of complex molecules typically involves multi-step reactions that carefully introduce functional groups to build up the desired structure. For example, the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves condensation reactions and the careful selection of reagents to build the heterocyclic core (Astakhov et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (NMR, IR, UV) play crucial roles in determining the molecular structure of compounds. The structure of 9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives, for instance, was confirmed using single-crystal X-ray diffraction analysis, showcasing the importance of these techniques in structural elucidation (Zhong‐Xia Wang et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving heterocyclic compounds often include cycloadditions, substitutions, and condensations. The reactivity is influenced by the electronic structure and the presence of functional groups that can participate in the reactions. For example, the preparation of pyrazolo[1,5-a]pyrimidines and related compounds demonstrates the versatility of these molecules in undergoing various chemical transformations (Clarke et al., 1997).

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

Research on related compounds has focused on the synthesis and mechanistic understanding of various chemical reactions. For instance, Clarke et al. (1997) explored the preparation and pyrolysis of 1-(pyrazol-5-yl)-1,2,3-triazoles and related compounds, revealing mechanisms involving unexpected rearrangements, which could be relevant for designing synthetic routes for related diazaspiro[5.5]undecan-3-one derivatives (Clarke, Mares, & McNab, 1997).

Pharmacological Activities

Several studies have identified the pharmacological potential of triazolo[1,5-a]pyrimidine derivatives. Riyadh (2011) synthesized enaminones as key intermediates to afford substituted pyridine derivatives with antitumor and antimicrobial activities, suggesting similar possibilities for the chemical compound (Riyadh, 2011). Additionally, Reilly et al. (2019) reported on derivatives of a related compound showing selective affinity towards dopamine D3 receptors, highlighting the potential for neurological applications (Reilly et al., 2019).

Anticancer Applications

Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles as potential anticancer agents, indicating the broader applicability of such heterocyclic compounds in cancer research (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).

Antimicrobial and Antitumor Activities

Said et al. (2004) prepared thiazolopyrimidine derivatives with antimicrobial properties, although no significant antitumor activity was observed. This study illustrates the potential for developing antimicrobial agents from triazolo[1,5-a]pyrimidine derivatives (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).

properties

IUPAC Name

2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-27-13-3-9-24-15-19(5-4-17(24)26)6-11-23(12-7-19)14-16-21-18-20-8-2-10-25(18)22-16/h2,8,10H,3-7,9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLAXCAANYPZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCC1=O)CCN(CC2)CC3=NN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

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